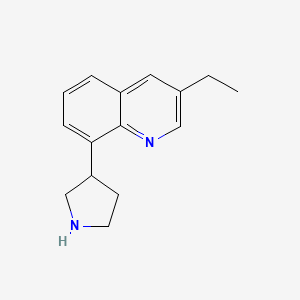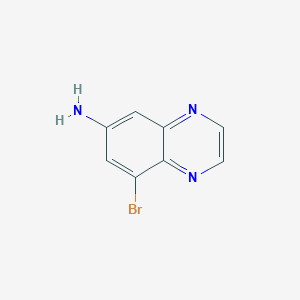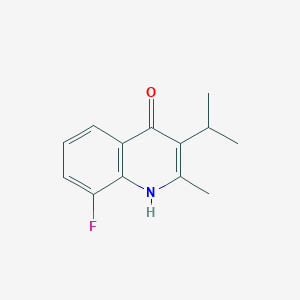
2,3-Dihydroxybutanedioate;tetrahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydroxybutanedioate;tetrahydrate, also known as potassium sodium tartrate tetrahydrate, is a compound with the chemical formula C4H4KNaO6·4H2O. It is commonly referred to as Rochelle salt. This compound is a colorless crystalline solid that is highly soluble in water and is known for its piezoelectric properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2,3-Dihydroxybutanedioate;tetrahydrate involves the neutralization of tartaric acid with sodium carbonate and potassium carbonate. The reaction is typically carried out by dissolving tartaric acid in water, followed by the gradual addition of sodium carbonate and potassium carbonate under constant stirring until the reaction is complete . The mixture is then allowed to crystallize, and the resulting crystals are filtered and dried.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The raw materials, tartaric acid, sodium carbonate, and potassium carbonate, are mixed in large reactors. The reaction mixture is then subjected to controlled crystallization processes to obtain high-purity crystals of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydroxybutanedioate;tetrahydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced under specific conditions to yield other derivatives.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various carboxylic acids, while reduction can yield alcohols or other reduced derivatives .
Applications De Recherche Scientifique
2,3-Dihydroxybutanedioate;tetrahydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is used in biochemical assays and as a stabilizing agent in enzyme reactions.
Medicine: It has applications in pharmaceutical formulations and as a component in diagnostic reagents.
Industry: The compound is used in the food industry as a leavening agent and in the production of Fehling’s solution for reducing sugar tests
Mécanisme D'action
The mechanism of action of 2,3-Dihydroxybutanedioate;tetrahydrate involves its interaction with various molecular targets and pathways. For example, in biochemical assays, it acts as a stabilizing agent by interacting with enzymes and substrates, thereby enhancing the reaction efficiency. The compound’s piezoelectric properties are attributed to its ability to generate an electric charge in response to mechanical stress, which is utilized in various industrial applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tartaric Acid: A closely related compound with similar chemical properties but without the piezoelectric properties.
Sodium Tartrate: Another related compound used in similar applications but with different solubility and stability characteristics.
Potassium Tartrate: Similar to sodium tartrate but with different ionic properties
Uniqueness
2,3-Dihydroxybutanedioate;tetrahydrate is unique due to its piezoelectric properties, which make it valuable in applications requiring the generation of electric charge from mechanical stress. This property is not commonly found in other similar compounds, making it distinct and highly useful in specific industrial applications .
Propriétés
Formule moléculaire |
C4H12O10-2 |
|---|---|
Poids moléculaire |
220.13 g/mol |
Nom IUPAC |
2,3-dihydroxybutanedioate;tetrahydrate |
InChI |
InChI=1S/C4H6O6.4H2O/c5-1(3(7)8)2(6)4(9)10;;;;/h1-2,5-6H,(H,7,8)(H,9,10);4*1H2/p-2 |
Clé InChI |
DYKCZVHJLMDZEP-UHFFFAOYSA-L |
SMILES canonique |
C(C(C(=O)[O-])O)(C(=O)[O-])O.O.O.O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 4-amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylate](/img/structure/B11883444.png)


![4-chloro-N-[(1-methylimidazol-2-yl)methyl]aniline](/img/structure/B11883459.png)
![1,7-Diazaspiro[4.4]nonane, 7-(5-isothiazolyl)-1-methyl-](/img/structure/B11883467.png)







